molecular formula C3H8NO5P B1505699 N-[Phosphono(~13~C)methyl]glycine CAS No. 287399-30-8

N-[Phosphono(~13~C)methyl]glycine

Cat. No.: B1505699
CAS No.: 287399-30-8
M. Wt: 170.07 g/mol
InChI Key: XDDAORKBJWWYJS-VQEHIDDOSA-N
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Description

Significance of Isotopic Labeling in Tracing Environmental and Biochemical Fates

Isotopic labeling is a powerful technique that enables scientists to follow the journey of a specific molecule through intricate systems. nih.govacs.org By replacing a common isotope (like ¹²C) with a rarer, stable isotope (like ¹³C), researchers can differentiate the labeled compound from the naturally abundant, unlabeled forms already present in the environment or within an organism. smolecule.comnih.gov This distinction is fundamental for a variety of applications:

Metabolic Fate and Flux Analysis: In biochemistry, ¹³C-labeled compounds are used to trace metabolic pathways, determining how a substance is absorbed, distributed, metabolized, and excreted. smolecule.comnih.gov This allows for the measurement of metabolic fluxes, which is the rate of turnover of molecules through a metabolic pathway, providing insights into cellular function in both normal and diseased states. vanderbilt.edu

Environmental Persistence and Degradation: In environmental science, isotopic labeling helps to track the fate of chemicals in soil, water, and air. smolecule.comusda.gov It allows for the unambiguous identification of degradation products and provides data on the rate and pathways of breakdown, distinguishing them from other sources. usda.govresearchgate.net

Source Apportionment: Labeled compounds can help identify the origin and movement of substances in the environment, a process known as source apportionment. usda.gov

The use of stable isotopes like ¹³C is advantageous because they are not radioactive, making them safe for a wide range of laboratory and field experiments. smolecule.com Analytical methods such as mass spectrometry can detect the mass difference between the labeled and unlabeled molecules, while ¹³C NMR spectroscopy provides detailed information about the molecular structure and the position of the label. acs.orgnih.gov

Role of N-[Phosphono(¹³C)methyl]glycine as a Research Probe in Environmental Systems

N-[Phosphono(¹³C)methyl]glycine is a crucial research probe for studying the environmental destiny of glyphosate (B1671968), one of the world's most widely used herbicides. smolecule.comusda.gov By using the ¹³C-labeled version, scientists can accurately monitor its behavior in various environmental compartments.

Research studies have utilized ¹³C-labeled glyphosate to investigate its degradation in soil and water systems. These studies can precisely measure the rate of disappearance of the parent compound and the formation of its primary metabolite, aminomethylphosphonic acid (AMPA), and other breakdown products. researchgate.netnih.govresearchgate.net This is critical for assessing the persistence of these compounds in the environment and their potential impact on non-target organisms and ecosystems. smolecule.com

A study using dual-labeled (¹³C and ¹⁵N) glyphosate in water-sediment microcosms demonstrated the key role of sediments in the herbicide's degradation. The research tracked the transformation of glyphosate over 80 days, quantifying its mineralization to ¹³CO₂ and the formation of metabolites like AMPA. researchgate.netnih.gov This level of detail is only possible through the use of isotopic labeling.

Table 1: Degradation of Dual-Labeled (¹³C, ¹⁵N) Glyphosate in a Water-Sediment Microcosm Study

Time (Days) Glyphosate Remaining in Sediment (% of initial) ¹³C-AMPA Formation (% of initial ¹³C-glyphosate) ¹⁵N-AMPA Formation (% of initial ¹⁵N-glyphosate) ¹³C Mineralization (% of initial)
10 Not Specified Rapid Increase Rapid Increase Not Specified
40 Detected Not Specified Not Specified Not Specified
80 5% 26% 79% 56%

This table summarizes findings from a study using stable isotope co-labeled glyphosate to trace its fate in a water-sediment system over 80 days. researchgate.netnih.gov

N-[Phosphono(¹³C)methyl]glycine in Mechanistic Biochemical Investigations

In the realm of biochemistry, N-[Phosphono(¹³C)methyl]glycine is instrumental for probing the metabolic pathways affected by glyphosate and understanding the mechanisms of resistance. Glyphosate's primary mode of action is the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is essential for the synthesis of aromatic amino acids in plants and some microorganisms. smolecule.comejes.cz

By using ¹³C-labeled glyphosate, researchers can investigate its metabolism within organisms. For instance, studies in Pseudomonas sp. strain PG2982 used both ¹³C and ¹⁵N-labeled glyphosate to analyze its breakdown. Solid-state NMR analysis revealed that the metabolism of glyphosate was dependent on the nitrogen source available to the bacteria. nih.gov

When ammonium (B1175870) sulfate (B86663) was the nitrogen source, the glycyl portion of glyphosate was used directly for synthesizing purines and proteins. nih.gov

When glycine (B1666218) was the nitrogen source, the carbon and nitrogen from glyphosate were incorporated more generally into other amino acids like serine and pyruvate. nih.gov

This type of detailed metabolic analysis, made possible by isotopic labeling, provides fundamental insights into how microorganisms can utilize glyphosate as a nutrient source and the regulatory mechanisms involved. ejes.cznih.gov

Table 2: Microbial Metabolism of Labeled Glyphosate in Pseudomonas sp. PG2982

Nitrogen Source in Growth Medium Observed Metabolic Fate of Labeled Glyphosate Key Metabolic Products
Ammonium Sulfate Intact utilization of the glycyl moiety Purines, Proteins
Glycine Scrambling of carbon and nitrogen; general metabolism Serine, Pyruvate
Ammonium Sulfate + Glycine Regulated flux between the two pathways Determined by intracellular glycine concentration

This table illustrates how the metabolic fate of ¹³C and ¹⁵N-labeled glyphosate in Pseudomonas sp. PG2982 is influenced by the available nitrogen source, as determined by NMR studies. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(phosphono(113C)methylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDAORKBJWWYJS-VQEHIDDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(=O)O)N[13CH2]P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00711508
Record name N-[Phosphono(~13~C)methyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00711508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287399-30-8
Record name N-[Phosphono(~13~C)methyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00711508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287399-30-8
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Synthesis and Characterization of N Phosphono 13c Methyl Glycine for Research Applications

Methodologies for Isotopic Synthesis of N-[Phosphono(¹³C)methyl]glycine

The synthesis of N-[Phosphono(¹³C)methyl]glycine involves the introduction of a ¹³C atom at the phosphonomethyl position. This is typically achieved through modifications of established synthesis routes for glyphosate (B1671968), utilizing a ¹³C-labeled precursor. Two primary strategies are commonly employed: the phosphonomethylation of glycine (B1666218) using a ¹³C-labeled phosphonomethylating agent, or a Mannich-type reaction involving glycine, a phosphorus source, and ¹³C-labeled formaldehyde (B43269).

One common synthetic approach involves the reaction of glycine with a ¹³C-labeled chloromethylphosphonic acid or a related derivative under controlled pH conditions (typically between 8 and 10). This method directly introduces the ¹³C-phosphonomethyl group onto the nitrogen atom of glycine.

Alternatively, a well-established method for synthesizing N-phosphonomethyl derivatives is the three-component Mannich reaction. In this approach for the unlabeled compound, glycine, phosphorous acid (H₃PO₃), and formaldehyde are reacted together. researchgate.net For the synthesis of N-[Phosphono(¹³C)methyl]glycine, ¹³C-labeled formaldehyde is used as the source of the isotopic label. The reaction is typically carried out in an aqueous or alcoholic solution, often at elevated temperatures to drive the condensation and phosphonomethylation steps. nih.govgoogle.com The general reaction scheme is as follows:

H₂NCH₂COOH + HCHO* + H₃PO₃ → (HO)₂P(O)CH₂NHCH₂COOH + H₂O (where C represents the ¹³C isotope)

A detailed synthetic protocol can be adapted from known procedures for unlabeled glyphosate. For instance, glycine can be dissolved in an aqueous-alcoholic solution with pH control (e.g., using sodium hydroxide), followed by the addition of an aqueous solution of ¹³C-formaldehyde. Subsequently, a trialkylphosphite is added under heated conditions (e.g., 70-80°C) to facilitate the phosphonomethylation. The resulting ester is then hydrolyzed to yield the final product.

Another synthetic route involves the oxidation of N-substituted N-(phosphonomethyl)glycine precursors. For instance, N-(phosphonomethyl)iminodiacetic acid (PMIDA) can be oxidized over a catalyst to produce glyphosate. google.com To synthesize the ¹³C-labeled target compound via this route, one would need to prepare ¹³C-labeled PMIDA.

The choice of synthetic route often depends on the availability and cost of the ¹³C-labeled starting materials and the desired scale of the synthesis.

Spectroscopic and Chromatographic Characterization of N-[Phosphono(¹³C)methyl]glycine

The structural confirmation and analysis of N-[Phosphono(¹³C)methyl]glycine rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR: This is a primary tool for confirming the successful incorporation and position of the ¹³C label. The ¹³C NMR spectrum of N-[Phosphono(¹³C)methyl]glycine will show a characteristic signal for the labeled carbon. The chemical shift of the phosphonomethyl carbon in unlabeled glyphosate is typically in the range of 50-60 ppm. spectrabase.comoregonstate.edu For N-[Phosphono(¹³C)methyl]glycine, this signal will be enhanced significantly due to the high isotopic abundance. The chemical shifts of other carbon atoms in the molecule, such as the glycine methylene (B1212753) and carboxyl carbons, will also be observable, though at natural abundance unless also labeled. hmdb.cachemicalbook.com The coupling between the ¹³C nucleus and the directly attached phosphorus-31 (³¹P) nucleus will result in a doublet for the phosphonomethyl carbon signal, providing further structural confirmation.

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The protons on the ¹³C-labeled methyl group will appear as a doublet due to coupling with the ¹³C nucleus.

³¹P NMR: Phosphorus NMR is useful for characterizing the phosphonate (B1237965) group. A single resonance is expected for the phosphorus atom in N-[Phosphono(¹³C)methyl]glycine.

Mass Spectrometry (MS):

Mass spectrometry is essential for confirming the molecular weight of the labeled compound and determining its isotopic enrichment. In the mass spectrum of N-[Phosphono(¹³C)methyl]glycine, the molecular ion peak will be observed at a mass-to-charge ratio (m/z) that is one unit higher than that of unlabeled glyphosate due to the presence of the ¹³C atom. For example, if the molecular weight of unlabeled glyphosate is 169.07 g/mol , the labeled compound will have a molecular weight of approximately 170.07 g/mol . gov.bc.ca High-resolution mass spectrometry (HRMS) can be used to determine the exact mass with high precision, further confirming the elemental composition. researchgate.netresearchgate.net Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can also be used to confirm the location of the ¹³C label.

High-Performance Liquid Chromatography (HPLC):

HPLC is a standard technique for separating and quantifying N-[Phosphono(¹³C)methyl]glycine from reaction mixtures and for assessing its chemical purity. Several HPLC methods have been developed for the analysis of glyphosate and can be applied to its isotopically labeled analogue. sielc.com

One common approach involves anion-exchange chromatography with post-column derivatization. For instance, the separated analyte can be reacted with a derivatizing agent like 9-fluorenylmethylchloroformate (FMOC-Cl) or dinitrofluorobenzene (DNFB) to form a fluorescent or UV-active derivative, which can then be detected with high sensitivity. sielc.comnih.gov Another approach utilizes mixed-mode chromatography with a mobile phase consisting of acetonitrile, water, and an acid buffer, allowing for detection by UV at low wavelengths (e.g., 200 nm). sielc.com

The retention time of N-[Phosphono(¹³C)methyl]glycine in a given HPLC system is expected to be very similar to that of unlabeled glyphosate. The use of a ¹³C-labeled internal standard can improve the accuracy and precision of quantification.

Analytical TechniqueExpected Observations for N-[Phosphono(¹³C)methyl]glycine
¹³C NMR Enhanced signal for the phosphonomethyl carbon, appearing as a doublet due to ¹³C-¹¹P coupling.
Mass Spectrometry Molecular ion peak shifted by +1 m/z unit compared to unlabeled glyphosate.
HPLC Retention time similar to unlabeled glyphosate under the same chromatographic conditions.

Purity Assessment and Isotopic Enrichment Verification for Research Grade Materials

For research applications, it is critical to ensure both the chemical purity and the isotopic enrichment of N-[Phosphono(¹³C)methyl]glycine.

Chemical Purity Assessment:

The chemical purity of the synthesized compound is typically determined by HPLC. By comparing the peak area of the main compound with the areas of any impurity peaks, the purity can be calculated. A research-grade material should have a high chemical purity, often exceeding 98%. pharma-industry-review.comsigmaaldrich.com The identity of the main peak is confirmed by comparing its retention time with that of a known standard or by collecting the fraction and analyzing it by MS and NMR.

Isotopic Enrichment Verification:

Isotopic enrichment refers to the percentage of molecules that contain the ¹³C label at the desired position. This is a critical parameter for quantitative studies using the labeled compound as an internal standard or tracer. Mass spectrometry is the primary technique for determining isotopic enrichment. nih.govresearchgate.net

High-resolution mass spectrometry can resolve the isotopic peaks of the labeled and unlabeled compound, allowing for the determination of their relative abundance. researchgate.netresearchgate.net The isotopic enrichment is calculated from the ratio of the intensity of the ¹³C-labeled isotopologue to the sum of intensities of all isotopologues (labeled and unlabeled). For research-grade materials, the isotopic enrichment is typically required to be high, often 99% or greater. sigmaaldrich.com

The general procedure for determining isotopic enrichment by mass spectrometry involves:

Acquiring a high-resolution mass spectrum of the sample.

Identifying the mass peaks corresponding to the unlabeled (M) and the ¹³C-labeled (M+1) compound.

Correcting the observed peak intensities for the natural abundance of other isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O) in the molecule. researchgate.net

Calculating the isotopic enrichment using the corrected peak intensities.

A Certificate of Analysis for a research-grade N-[Phosphono(¹³C)methyl]glycine would typically include data on its chemical purity (by HPLC) and its isotopic enrichment (by MS). pharma-industry-review.com

ParameterAnalytical MethodTypical Specification for Research Grade
Chemical Purity HPLC≥98%
Isotopic Enrichment Mass Spectrometry≥99%

Advanced Analytical Methodologies Utilizing N Phosphono 13c Methyl Glycine

Mass Spectrometry (MS) Applications in the Detection and Quantification of N-[Phosphono(¹³C)methyl]glycine and Metabolites

Mass spectrometry is a primary technique for the analysis of N-[Phosphono(¹³C)methyl]glycine, leveraging the mass difference between the labeled compound and its unlabeled counterpart. smolecule.com This distinction is fundamental to its application as an internal standard for the accurate quantification of glyphosate (B1671968) and for tracing its metabolic pathways. smolecule.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for the trace analysis of glyphosate in various matrices, including environmental and biological samples. The technique combines the separation power of liquid chromatography with the sensitivity and selectivity of tandem mass spectrometry. nih.govnih.gov When analyzing for glyphosate, N-[Phosphono(¹³C)methyl]glycine is added to the sample as an internal standard.

In a typical LC-MS/MS workflow, the sample extract is injected into the LC system, where glyphosate and the labeled internal standard are separated from other matrix components. Although they have nearly identical retention times, they are differentiated by the mass spectrometer based on their mass-to-charge (m/z) ratio. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity. shimadzu.com In MRM, a specific precursor ion for each compound is selected and fragmented, and a resulting characteristic product ion is monitored. This process drastically reduces background noise and enhances detection sensitivity. nih.govresearchgate.net For N-[Phosphono(¹³C)methyl]glycine, the precursor and product ions will have a higher mass corresponding to the number of ¹³C atoms incorporated.

Table 1: Illustrative LC-MS/MS Parameters for Glyphosate and its ¹³C-Labeled Internal Standard.
CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Glyphosate168.062.9Represents the transition for the unlabeled compound in negative ion mode.
N-[Phosphono(¹³C)methyl]glycine (one ¹³C)169.063.9The mass of both precursor and product ions is shifted by +1 Da due to the ¹³C atom.
N-[Phosphono(¹³C)methyl]glycine (two ¹³C)170.064.9If labeled on both carbons of the glycine (B1666218) backbone, the shift is +2 Da.

Note: Specific m/z values can vary based on the derivatization agent used (if any) and the ionization mode (positive/negative).

The most critical application of N-[Phosphono(¹³C)methyl]glycine is as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of glyphosate. nih.govckisotopes.com An internal standard is a compound added to a sample in a known concentration to facilitate the quantification of an analyte. An ideal internal standard should behave identically to the analyte during sample preparation and analysis but be distinguishable by the instrument.

N-[Phosphono(¹³C)methyl]glycine fulfills this role perfectly because its chemical and physical properties are virtually identical to unlabeled glyphosate. nih.gov It co-elutes with glyphosate from the LC column and experiences the same potential for loss during extraction, derivatization, and ionization. nih.govacs.org However, it is easily distinguished by its higher mass in the mass spectrometer. smolecule.com By measuring the ratio of the response of the native glyphosate to the known amount of added N-[Phosphono(¹³C)methyl]glycine, a highly accurate and precise concentration of the analyte can be determined, correcting for variations in sample handling and instrument response. nih.gov

The "matrix effect" is a significant challenge in LC-MS analysis, particularly for complex samples like soil, food, or biological fluids. Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer's source, either suppressing or enhancing its signal. This can lead to inaccurate quantification.

Using N-[Phosphono(¹³C)methyl]glycine as an internal standard is the most effective strategy to compensate for these matrix effects. nih.govrsc.org Since the labeled standard has the same chromatographic retention time and similar physicochemical properties as the unlabeled analyte, it is subject to the exact same signal suppression or enhancement from the matrix. researchgate.netnih.gov Therefore, while the absolute signal intensity of both compounds may fluctuate, the ratio of their signals remains constant. This stable ratio allows for reliable quantification, effectively nullifying the impact of the matrix and improving the accuracy and robustness of the analytical method. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Tracer Studies with N-[Phosphono(¹³C)methyl]glycine

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful technique for determining molecular structure and studying metabolic pathways. rsc.orgnih.gov The incorporation of a ¹³C label into glyphosate provides a sensitive probe for NMR-based investigations that would be difficult with the natural abundance of ¹³C (approximately 1.1%). nih.gov

In structural elucidation, solid-state NMR techniques like Rotational-Echo, Double-Resonance (REDOR) have been used with N-[Phosphono(¹³C)methyl]glycine to make precise distance measurements. nih.gov One study investigated glyphosate bound to its target enzyme, 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. nih.gov By measuring the internuclear distance between the phosphorus-31 (³¹P) of the phosphonate (B1237965) group and the labeled ¹³C of the carboxyl group, researchers determined the conformation of the molecule within the enzyme's active site. nih.gov

Table 2: Intramolecular Distance in Bound N-[Phosphono(¹³C)methyl]glycine Determined by Solid-State NMR. nih.gov
Atoms MeasuredMeasured Distance (Å)Significance
³¹P (phosphonate) – ¹³C (carboxyl)5.6This distance indicates that the glyphosate molecule adopts a fully extended conformation when bound to the EPSP synthase enzyme. nih.gov

As a tracer, N-[Phosphono(¹³C)methyl]glycine allows researchers to follow the fate of glyphosate in biological systems. nih.gov By introducing the ¹³C-labeled compound, its metabolic conversion can be monitored over time using ¹³C NMR, identifying breakdown products that also contain the ¹³C label and providing insights into metabolic pathways. nih.govnih.gov

Other Spectroscopic and Chromatographic Techniques for Labeled Compound Analysis

While LC-MS and NMR are primary methods, other techniques can also be employed for the analysis of ¹³C-labeled compounds like N-[Phosphono(¹³C)methyl]glycine.

Gas Chromatography (GC): For volatile compounds or those that can be made volatile through derivatization, gas chromatography is a powerful separation technique. youtube.com When coupled with a mass spectrometer (GC-MS), it allows for the differentiation of labeled and unlabeled compounds in a manner similar to LC-MS. nih.govresearchgate.net Another relevant detection method is Gas Chromatography-Atomic Emission Detection (GC-AED), which can specifically monitor the ¹³C atomic emission line, allowing for selective detection of only the ¹³C-enriched compounds in a complex chromatogram. nih.gov

High-Performance Liquid Chromatography (HPLC): As the separation component of LC-MS, HPLC is crucial. When coupled with detectors other than MS, such as UV or fluorescence detectors (following derivatization), it can separate the labeled standard from other sample components, though it cannot differentiate it from the unlabeled analyte on its own. nih.gov Its primary role remains sample clean-up and separation prior to detection. youtube.com

Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique used for separation based on polarity. youtube.com While not a quantitative method, it can be used for preliminary analysis or to verify the separation of compounds in a mixture. The separated spots could be scraped and further analyzed by MS or NMR to confirm the presence of the labeled compound. youtube.com

Environmental Fate and Transport Dynamics of N Phosphono 13c Methyl Glycine

Soil Adsorption and Desorption Studies Using N-[Phosphono(13C)methyl]glycine

The adsorption and desorption processes in soil are paramount in determining the fate and potential mobility of N-[Phosphono(13C)methyl]glycine. Studies utilizing the ¹³C-labeled compound have provided detailed insights into these interactions.

N-[Phosphono(13C)methyl]glycine binds readily to soil particles, particularly to clay minerals and organic matter. cambridge.org The primary binding mechanism is through the phosphonic acid moiety of the molecule. cambridge.org This strong adsorption is a key factor in its limited mobility in most soil types. cambridge.orgconicet.gov.ar Laboratory batch experiments have shown that glyphosate (B1671968) is strongly adsorbed to soil, with Freundlich sorption isotherm constants (Kf) reported to be 16.6 for a clay loam soil, 33.6 for a silty clay loam soil, and 34.5 for a sandy loam soil. researchgate.net Desorption is generally weak, with only 5% to 24% of the initially sorbed glyphosate being released. researchgate.net

Influence of Soil Physicochemical Properties (pH, Organic Matter) on Sorption Kinetics

The extent of N-[Phosphono(13C)methyl]glycine sorption is significantly influenced by the physicochemical properties of the soil, most notably pH and organic matter content.

pH: Soil pH affects both the chemical form of the N-[Phosphono(13C)methyl]glycine molecule and the surface charge of soil particles. scielo.org.mx Glyphosate adsorption generally increases as the pH decreases. conicet.gov.arscielo.org.mx At lower pH values, iron and aluminum oxides in the soil become more protonated, which favors the adsorption of the negatively charged glyphosate molecule. conicet.gov.arnih.gov Conversely, as pH increases, the negative charge on both the glyphosate molecule and soil surfaces increases, leading to greater repulsion and reduced sorption. scielo.org.mxalanplewis.com

Organic Matter: The role of soil organic matter (SOM) in the sorption of N-[Phosphono(13C)methyl]glycine is complex. While it was once thought that SOM had little influence, more recent studies have shown that it can contribute to sorption. geus.dknih.gov Humic and fulvic acids, key components of SOM, have been shown to sorb glyphosate. geus.dknih.gov However, in some cases, organic matter may compete with glyphosate for sorption sites on mineral surfaces, potentially inhibiting adsorption. researchgate.net One study found that after 80 days, approximately 40% of the applied glyphosate was associated with humic and fulvic acid fractions in sandy soils, compared to only about 10% in clayey soils. nih.gov

Table 1: Effect of Soil Properties on Glyphosate Adsorption

Soil Property Influence on Adsorption Mechanism
pH Adsorption increases with decreasing pH conicet.gov.arscielo.org.mx Lower pH increases positive surface charge of soil minerals, enhancing attraction to anionic glyphosate. conicet.gov.arnih.gov
Organic Matter Can increase or decrease adsorption geus.dknih.govresearchgate.net Provides additional sorption sites but can also compete with glyphosate for mineral sorption sites. geus.dkresearchgate.net
Clay Content Adsorption generally increases with clay content conicet.gov.ar Clay minerals, particularly those rich in iron and aluminum, provide sorption sites. cambridge.orgmdpi.com
Phosphate (B84403) Content Adsorption decreases with increasing phosphate researchgate.netresearchgate.net Phosphate competes with glyphosate for the same sorption sites on soil particles. alanplewis.comresearchgate.net

Role of Phosphate in N-[Phosphono(13C)methyl]glycine Mobility

Phosphate plays a crucial role in the mobility of N-[Phosphono(13C)methyl]glycine in the soil environment due to its chemical similarity. Both glyphosate and phosphate anions compete for the same adsorption sites on soil particles, primarily on iron and aluminum oxides. alanplewis.comresearchgate.net

The presence of high levels of phosphate in the soil, often due to fertilization, can lead to a decrease in glyphosate sorption. researchgate.netresearchgate.net This competition can result in the displacement of already sorbed glyphosate, thereby increasing its concentration in the soil solution and enhancing its potential for leaching. alanplewis.com For instance, one study reported that the application of phosphate significantly reduced glyphosate sorption by 50% in certain soils. researchgate.net Another study demonstrated that the addition of phosphate fertilizer increased the runoff loss of glyphosate by 2.5 times compared to treatments without phosphate. conicet.gov.ar This interaction is significant as it suggests that the timing of fertilizer and herbicide applications can influence the environmental fate of glyphosate. alanplewis.com

Leaching and Runoff Potential of N-[Phosphono(13C)methyl]glycine in Agricultural Systems

Despite its strong adsorption to soil, N-[Phosphono(13C)methyl]glycine can be transported from agricultural fields to water bodies through leaching and runoff. The use of ¹³C-labeled glyphosate in lysimeter and field studies has been instrumental in quantifying these transport pathways.

Leaching: Leaching, the downward movement of a substance through the soil profile with water, is generally considered to be low for glyphosate due to its strong sorption. conicet.gov.arnih.gov However, under certain conditions, such as heavy rainfall shortly after application or in soils with preferential flow paths (macropores), leaching can occur. researchgate.netmdpi.com A field lysimeter study using ¹³C₂-¹⁵N-labeled glyphosate found that while the parent compound and its main metabolite, aminomethylphosphonic acid (AMPA), were not detected in leachates, the enrichment of ¹³C and ¹⁵N indicated that degradation products had leached. nih.gov Other studies have detected low concentrations of glyphosate in leachates, typically less than 0.28% of the applied amount. researchgate.net

Runoff: Surface runoff is a more significant transport pathway for N-[Phosphono(13C)methyl]glycine, especially when rainfall occurs soon after application. conicet.gov.arresearchgate.net In such events, glyphosate that has not yet been strongly adsorbed to soil particles can be washed off the field and into adjacent water bodies. nih.gov One study found that with rainfall one day after application, 28% of the applied glyphosate was lost in runoff when applied after phosphate fertilization. conicet.gov.ar Runoff concentrations of glyphosate have been reported to range from a few micrograms per liter to, in extreme cases, over 5,000 µg/L. nih.gov

Table 2: Leaching and Runoff of Glyphosate in Agricultural Settings

Transport Pathway Key Findings Influencing Factors
Leaching Generally low due to strong soil sorption. conicet.gov.arnih.gov Heavy rainfall after application, soil structure (macropores), phosphate levels. researchgate.netmdpi.com
Less than 0.28% of applied amount typically leaches. researchgate.net
Runoff A significant pathway, especially with post-application rainfall. conicet.gov.arresearchgate.net Timing and intensity of rainfall, tillage practices, phosphate fertilization. conicet.gov.arnih.gov
Concentrations can range from low µg/L to over 5,000 µg/L. nih.gov

Aquatic Environmental Distribution and Persistence of N-[Phosphono(13C)methyl]glycine

Once N-[Phosphono(13C)methyl]glycine enters aquatic environments, its distribution and persistence are governed by factors such as adsorption to sediments and microbial degradation.

In the water column, glyphosate has a reported half-life that can range from a few days to several weeks. researchgate.netnih.gov However, it readily adsorbs to suspended particulate matter and bottom sediments, which act as a major sink for the compound in aquatic systems. researchgate.netnih.gov This partitioning from the water to the sediment can significantly influence its persistence and bioavailability.

A study on the persistence of glyphosate in seawater found a half-life of 47 days in low-light conditions at 25°C. uq.edu.au This persistence increased dramatically in the dark, with half-lives of 267 days at 25°C and 315 days at 31°C. uq.edu.au The primary degradation product, AMPA, was detected in these experiments, confirming that microbial degradation was occurring. uq.edu.au In freshwater systems, glyphosate has been detected in surface waters, suspended particulate matter, and sediments, with concentrations in sediments often being higher than in the overlying water. nih.gov

Biotic and Abiotic Transformation of N Phosphono 13c Methyl Glycine in Environmental Systems

Microbial Degradation Pathways of N-[Phosphono(¹³C)methyl]glycine

The principal route for the breakdown of N-[Phosphono(¹³C)methyl]glycine in the environment is through microbial metabolism. alanplewis.com Various bacteria and fungi utilize this compound as a source of essential nutrients like phosphorus, carbon, and nitrogen. nih.gov This biodegradation process transforms the parent molecule into new compounds through two primary metabolic pathways. nih.govnih.gov

Identification of Key Microbial Communities and Enzymes in N-[Phosphono(¹³C)methyl]glycine Mineralization

A wide range of microorganisms capable of degrading N-[Phosphono(¹³C)methyl]glycine have been identified. Bacteria are considered the main drivers of its degradation in soil. nih.gov Key genera include Pseudomonas, Arthrobacter, Bacillus, Alcaligenes, Ochrobactrum, and Agrobacterium. nih.govnih.govmdpi.com Fungal species, particularly from the genera Aspergillus, Penicillium, and Trichoderma, also contribute to its breakdown. nih.gov

The mineralization process is facilitated by specific enzymes that catalyze the cleavage of the molecule's chemical bonds. Two principal enzymes are involved:

Glyphosate (B1671968) oxidoreductase (GOX): This enzyme cleaves the carbon-nitrogen (C-N) bond of the molecule. mdpi.com It is an FAD-dependent enzyme that yields glyoxylate (B1226380) and aminomethylphosphonic acid (AMPA). mdpi.com

Carbon-phosphorus (C-P) lyase: This enzyme complex breaks the stable carbon-phosphorus bond, which is a rate-limiting step in the complete mineralization of the compound. mdpi.comuwaterloo.ca This pathway is typically activated under conditions of inorganic phosphate (B84403) deficiency and results in the production of sarcosine (B1681465) and phosphate. mdpi.comresearchgate.net The C-P lyase enzyme system is widespread among bacteria and is encoded by the phn gene operon. nih.govresearchgate.net

The table below summarizes some of the key microbial genera and the enzymes they employ in the degradation process.

Microbial GenusKey Enzyme(s)Primary Degradation PathwayReference(s)
PseudomonasGlyphosate oxidoreductase, C-P lyaseAMPA and Sarcosine/Glycine (B1666218) nih.govnih.govnih.gov
ArthrobacterGlyphosate oxidoreductase, C-P lyaseAMPA and Sarcosine/Glycine nih.govnih.gov
BacillusGlyphosate oxidoreductase, C-P lyaseAMPA and Sarcosine/Glycine nih.gov
LysinibacillusSarcosine oxidase (following C-P lyase)Sarcosine/Glycine nih.govmdpi.com
OchrobactrumGlyphosate oxidoreductaseAMPA nih.gov
AgrobacteriumC-P lyaseSarcosine/Glycine uwaterloo.ca

Elucidation of Aminomethylphosphonic Acid (AMPA) Pathway and Sarcosine/Glycine Pathway

The microbial transformation of N-[Phosphono(¹³C)methyl]glycine proceeds primarily through two distinct pathways, named after their key intermediate metabolites. nih.govresearchgate.net

The Aminomethylphosphonic Acid (AMPA) Pathway is often considered the main degradation route. nih.govresearchgate.net It is initiated by the enzyme glyphosate oxidoreductase (GOX), which breaks the C-N bond to produce AMPA and glyoxylate. nih.govmdpi.com AMPA is a major metabolite frequently detected in soil and water. copernicus.orgusgs.gov While some microorganisms can further degrade AMPA using C-P lyase to release phosphate, AMPA can be more persistent in the environment than the parent compound. nih.govresearchgate.netnih.gov

The Sarcosine/Glycine Pathway involves the direct cleavage of the C-P bond by the C-P lyase enzyme complex. nih.govnih.gov This reaction yields sarcosine and inorganic phosphate, which the microbes can readily use. mdpi.comnih.gov Sarcosine is then typically converted to glycine by the enzyme sarcosine oxidase. nih.govmdpi.com Glycine, a simple amino acid, can be easily incorporated into the central metabolism of the microorganisms. researchgate.net This pathway is considered more eco-friendly as it bypasses the formation of the more persistent AMPA. mdpi.com Studies have shown that both pathways can operate simultaneously within a single bacterial community. researchgate.netnih.gov

Influence of Environmental Factors (Temperature, pH, Co-contaminants) on Microbial Transformation Rates

The rate at which microorganisms degrade N-[Phosphono(¹³C)methyl]glycine is significantly influenced by various environmental conditions.

Temperature: Microbial activity and, consequently, degradation rates are highly dependent on temperature. Studies using ¹³C-labeled glyphosate have demonstrated that increasing the temperature significantly enhances mineralization. For instance, in one study, mineralization increased from 13-20% at 10°C to 41-51% at 30°C over a 40-day period. nih.gov While different microbial communities may have optimal temperature ranges, generally, warmer conditions accelerate the breakdown process. nih.govresearchgate.nethibiscuspublisher.com

pH: Soil and water pH affects both the chemical form of the N-[Phosphono(¹³C)methyl]glycine molecule and the activity of microbial enzymes. The degradation rate can be altered by changes in pH, with optimal degradation often observed near neutral pH values (e.g., pH 6.5). nih.govresearchgate.net Extreme pH levels can inhibit microbial growth and enzymatic function, thereby slowing transformation rates. Adsorption of the compound to soil particles is also pH-dependent, which in turn affects its bioavailability for microbial attack. researchgate.net

Co-contaminants and Nutrients: The presence of other chemicals and the nutrient status of the environment can impact degradation. For example, the availability of inorganic phosphate can suppress the C-P lyase pathway, directing degradation towards the AMPA pathway. mdpi.comresearchgate.net Conversely, in phosphate-limited environments, the sarcosine pathway is favored. mdpi.com The presence of certain co-contaminants, such as heavy metals or other pesticides, could potentially inhibit the microbial populations responsible for degradation. wisc.edu

The following table presents findings from a study on the effects of temperature and pH on the degradation of ¹³C-labeled glyphosate in a Colombian soil over 40 days.

Treatment ConditionMineralization (%)Extractable Residue (%)Total NER (%)
Temperature
10°C13 - 2013 - 2647 - 60
20°C32 - 394.6 - 1247 - 60
30°C41 - 511.2 - 3.247 - 60
pH
pH 5.5Lower MineralizationHigher Extractable Residue~50 - 60
pH 6.5Higher MineralizationLower Extractable Residue~50 - 60
pH 7.0 (Control)Moderate MineralizationModerate Extractable Residue~50 - 60

Data adapted from a study on a Colombian sandy loam soil. nih.gov

Non-Extractable Residue (NER) Formation from N-[Phosphono(¹³C)methyl]glycine in Soil

A significant portion of N-[Phosphono(¹³C)methyl]glycine and its metabolites can become tightly bound to soil components, forming non-extractable residues (NERs). nih.govnih.gov These are residues that cannot be removed from the soil matrix using standard extraction methods with aqueous or organic solvents. nih.govecetoc.org The use of ¹³C-labeled compounds is essential for quantifying and characterizing the formation of these bound residues. nih.govresearchgate.net

Distinction between Biogenic and Xenobiotic NERs

Non-extractable residues are not a single, uniform entity. They can be broadly categorized into two main types based on their origin and chemical nature. nih.gov

Xenobiotic NERs (Type I and II): These residues consist of the original N-[Phosphono(¹³C)methyl]glycine molecule or its xenobiotic transformation products (like AMPA) that have become physically entrapped within the soil matrix (Type I) or chemically (covalently) bound to soil organic matter such as humic substances (Type II). nih.gov These are considered potentially hazardous as they represent a reservoir of the foreign compound that could potentially be released back into the environment over time. nih.govnih.gov The formation of xenobiotic NERs from AMPA is particularly notable due to its persistence. nih.gov

Biogenic NERs (Type III): These are residues formed after the complete microbial degradation of the N-[Phosphono(¹³C)methyl]glycine molecule. The ¹³C atom is assimilated by the microorganisms and incorporated into their natural cellular components, such as amino acids, proteins, and lipids. nih.gov When these microorganisms die, their labeled biomass becomes part of the soil organic matter. nih.gov Biogenic NERs are considered harmless as the original xenobiotic structure has been destroyed and the label is now part of natural biological molecules. nih.gov Studies using dual-labeled (¹³C and ¹⁵N) glyphosate have shown that a significant portion of the NER formed can be biogenic, particularly when degradation proceeds through the sarcosine/glycine pathway. nih.govnih.gov

Factors Influencing NER Sequestration and Bioavailability

Several factors control the formation, amount, and type of NERs in soil, which in turn affects the long-term sequestration and potential bioavailability of the residues.

Microbial Activity: This is a primary driver of NER formation. High microbial activity leads to rapid degradation and the incorporation of the ¹³C label into microbial biomass, thus promoting the formation of biogenic NERs. nih.govacs.org

Soil Properties: The composition of the soil, particularly its content of clay, organic matter, and metal oxides (iron and aluminum), strongly influences NER formation. nih.gov These components provide surfaces for the strong adsorption and binding of N-[Phosphono(¹³C)methyl]glycine and its metabolite AMPA, leading to the formation of xenobiotic NERs. nih.gov

Environmental Conditions: Temperature and pH can affect the balance between degradation and adsorption. For instance, higher temperatures that promote microbial activity can lead to a greater proportion of biogenic NERs relative to xenobiotic NERs. nih.gov

Degradation Pathway: The metabolic route taken influences the nature of the NERs. Degradation via the sarcosine/glycine pathway, which produces easily assimilated biomolecules, tends to result in more biogenic NERs. nih.govresearchgate.net In contrast, the AMPA pathway can lead to the accumulation of persistent AMPA, which contributes significantly to the formation of xenobiotic NERs. nih.gov

The bioavailability of NERs is generally low, meaning that only a small fraction of these bound residues can be taken up by organisms or become available for further transformation. acs.org However, the distinction between biogenic and xenobiotic NERs is crucial for risk assessment, as the potential for remobilization and long-term environmental impact is primarily associated with the xenobiotic fraction. nih.govnih.gov

Photodegradation Mechanisms of N-[Phosphono(¹³C)methyl]glycine

Photodegradation, or photolysis, is an abiotic process that contributes to the transformation of N-[Phosphono(¹³C)methyl]glycine in the environment, particularly in aquatic systems or on surfaces exposed to sunlight. This process involves the breakdown of the molecule upon the absorption of light energy.

The degradation of glyphosate through photolysis can proceed via several mechanisms, often involving reactive oxygen species (ROS). nih.govresearchgate.net The process is generally considered a minor degradation pathway compared to microbial metabolism in soil. alanplewis.com The inherent strength of the carbon-phosphorus (C-P) bond in the glyphosate molecule makes it highly resistant to simple chemical cleavage. alanplewis.com

Research indicates that photocatalytic degradation, often enhanced by the presence of a photocatalyst like titanium dioxide (TiO₂) and UV light, can effectively break down glyphosate. nih.gov This process is driven by photocatalytic oxidation reactions initiated by highly reactive hydroxyl radicals (•OH). nih.gov These radicals can attack the glyphosate molecule, leading to the cleavage of its chemical bonds and ultimately mineralizing it into simpler, non-toxic compounds such as carbon dioxide, water, and inorganic phosphate. nih.gov

Studies on related organophosphonates, such as methylphosphonic acid, provide further insight into the potential mechanisms. Under UV irradiation, the C-P bond can be cleaved by hydroxyl radicals. researchgate.netrsc.org The efficiency of this photodegradation process can be influenced by environmental factors like pH, with degradation being more extensive under alkaline conditions. researchgate.net The primary metabolite resulting from the abiotic degradation of glyphosate, including in the presence of metals which can catalyze the process, is often aminomethylphosphonic acid (AMPA). nih.govresearchgate.netacs.org

Table 1: Key Factors in the Photodegradation of N-[Phosphono(¹³C)methyl]glycine

FactorDescriptionPrimary Outcome/EffectReferences
UV LightProvides the energy required to initiate the breakdown of the molecule.Cleavage of chemical bonds, primarily the C-N and C-P bonds. nih.gov
Photocatalysts (e.g., TiO₂)Substances that accelerate the rate of photoreaction without being consumed.Generation of highly reactive oxygen species (ROS). nih.gov
Hydroxyl Radicals (•OH)Highly reactive species that attack the glyphosate molecule.Oxidation and breakdown of glyphosate into intermediates like AMPA and eventually to CO₂, H₂O, and inorganic phosphate. nih.govresearchgate.net
pHThe acidity or alkalinity of the medium.Affects the rate and extent of degradation, with some studies showing increased degradation in alkaline conditions. researchgate.net
Metal IonsCan act as catalysts in the abiotic degradation process.Promote the transformation of glyphosate to AMPA. nih.govacs.org

Co-metabolism and Synergistic/Antagonistic Effects with Other Xenobiotics on N-[Phosphono(¹³C)methyl]glycine Degradation

The microbial degradation of N-[Phosphono(¹³C)methyl]glycine is a critical process in soil and water, and it is frequently characterized as co-metabolism. nih.gov This occurs when microorganisms break down a compound without using it as a primary source of energy or nutrients. The rate and pathway of this degradation can be significantly altered by the presence of other xenobiotics (foreign chemical substances), leading to synergistic or antagonistic effects.

Co-metabolism: Microbial communities in the soil often degrade glyphosate cometabolically, meaning the enzymes necessary for its breakdown are already present and active for other metabolic functions. nih.gov This is supported by observations that glyphosate degradation in soil often begins without a lag phase. nih.gov While some microorganisms can utilize glyphosate as a sole source of phosphorus, nitrogen, or carbon, co-metabolism is a common scenario. nih.govhh-ra.org The two primary microbial degradation pathways for glyphosate lead to the formation of either aminomethylphosphonic acid (AMPA) and glyoxylate, or sarcosine and inorganic phosphate. nih.govnih.gov

Synergistic and Antagonistic Effects: The interaction of N-[Phosphono(¹³C)methyl]glycine with other chemicals can either enhance (synergism) or inhibit (antagonism) its degradation.

Metals: Certain metal ions present in the soil or water can abiotically catalyze the degradation of glyphosate to AMPA, acting synergistically with microbial processes. nih.govresearchgate.netacs.org

Other Herbicides: The co-application of glyphosate with other herbicides can lead to complex interactions. For instance, studies on the efficacy of herbicide mixtures for weed control have shown that mixing glyphosate with ACCase-inhibiting herbicides can result in synergistic activity. ccsenet.org Conversely, mixing it with synthetic auxin herbicides like 2,4-D or dicamba (B1670444) can be antagonistic, potentially by competing for uptake or translocation within the plant, which could indirectly affect the amount of glyphosate reaching the soil and its subsequent degradation. ccsenet.org

Adjuvants and Surfactants: Herbicide formulations often contain adjuvants, such as surfactants, to improve their effectiveness. These compounds can have their own environmental effects and may interact with glyphosate. Tank-mixing glyphosate with certain surfactants has been shown to have synergistic effects on non-target organisms, which suggests these mixtures modify the chemical properties of the herbicide and could potentially influence its environmental degradation pathways. nih.gov

Table 2: Examples of Interactions Affecting N-[Phosphono(¹³C)methyl]glycine Degradation

Interacting XenobioticType of EffectObserved Outcome on Degradation/ActivityReferences
Metal IonsSynergistic (Abiotic)Catalyzes the abiotic breakdown of glyphosate to AMPA. nih.govacs.org
ACCase-inhibiting herbicidesSynergisticImproved efficacy in controlling certain plants, suggesting a potential alteration in chemical behavior. ccsenet.org
Synthetic Auxin Herbicides (e.g., 2,4-D, Dicamba)AntagonisticReduced efficacy in controlling certain plants, which may alter the amount available for environmental degradation. ccsenet.org
Tank-Mixing Adjuvants (Surfactants)SynergisticModified effects on non-target organisms, indicating altered properties of the herbicide mixture that could influence degradation. nih.gov
2,4-DinitrophenolSynergistic (Toxicity)Increased toxicity to yeast, which could impair the ability of microbial communities to degrade glyphosate. researchgate.net

Mechanistic Studies of N Phosphono 13c Methyl Glycine Interactions in Non Target Organisms and Systems

Plant Uptake and Translocation of N-[Phosphono(¹³C)methyl]glycine

The use of ¹³C-labeled N-[phosphonomethyl]glycine has been instrumental in tracking its movement within plant tissues, offering a clearer picture of its systemic properties beyond its primary herbicidal action.

Isotopic Tracing of Carbon Flow within Plant Tissues

Isotopic tracing studies, utilizing techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, have enabled scientists to follow the journey of the ¹³C label from N-[phosphonomethyl]glycine as it is absorbed and transported throughout a plant. smolecule.com These methods allow for the precise measurement of the labeled carbon's distribution in various plant organs, providing insights into the dynamics of uptake and translocation. For instance, research has demonstrated that the labeled compound, once absorbed, can move to different parts of the plant, including the roots and canopy. researchgate.net This movement is influenced by the plant's vascular system, with the xylem and phloem facilitating its distribution both upwards and downwards. insightsociety.org

Studies on various plant species have revealed that the pattern of translocation can be influenced by the point of application. For example, when applied to lower leaves, the labeled compound has been observed to move towards the crown before being distributed to the roots. researchgate.net Conversely, application to middle leaves resulted in a more active distribution towards the top of the plant. researchgate.net Such detailed tracking provides valuable data on the systemic nature of the compound within plants.

Effects on Plant Physiological Processes (beyond direct herbicidal action)

Beyond its well-known role as a herbicide that inhibits the shikimate pathway, N-[phosphonomethyl]glycine can influence other physiological processes in plants. smolecule.com Research has indicated that the presence of glycine (B1666218), a component of the N-[phosphonomethyl]glycine molecule, can impact nitrogen and sulfur metabolism. nih.gov For example, diverting the flux of glycine out of the photorespiratory cycle has been shown to positively affect the nitrogen and sulfur status in certain plants. nih.gov

Furthermore, the accumulation of glycine betaine (B1666868), a related compound, has been linked to improved tolerance to heavy metal stress in some plant species. nih.gov Glycine betaine can protect photosynthetic machinery and pigments, contributing to enhanced plant growth under stressful conditions. nih.gov While these effects are not a direct consequence of the herbicidal action of N-[phosphonomethyl]glycine, they highlight the broader physiological implications of its components within plant systems.

Microbial Community Response and Metabolic Alterations in the Presence of N-[Phosphono(¹³C)methyl]glycine

The introduction of N-[phosphonomethyl]glycine into the environment can elicit significant responses from microbial communities, altering their structure, function, and metabolic pathways.

Impact on Specific Microbial Functional Groups and Gene Expression

Studies have shown that the presence of N-[phosphonomethyl]glycine can lead to shifts in the composition of microbial communities. nih.gov Certain bacteria possess the genetic machinery to utilize phosphonates, the chemical class to which N-[phosphonomethyl]glycine belongs. For example, in marine environments, the addition of methylphosphonate, a related compound, led to a succession of microbial taxa, with an increase in bacteria containing the C-P lyase gene cluster, which is involved in breaking the carbon-phosphorus bond. nih.gov

Furthermore, research on the fungus Monascus purpureus has demonstrated that glycine betaine, which can be derived from glycine, can significantly upregulate genes involved in stress response, secondary metabolism, and polyketide biosynthesis. mdpi.comresearchgate.net This suggests that components of N-[phosphonomethyl]glycine can influence gene expression and metabolic output in certain microorganisms.

Alterations in Microbial Carbon and Nutrient Cycling

The metabolism of N-[phosphonomethyl]glycine by soil microorganisms can impact carbon and nitrogen cycling. Microorganisms may either directly assimilate the intact molecule or first break it down to utilize its carbon and nitrogen components. researchgate.net The availability of other carbon and nitrogen sources in the environment can influence which of these pathways is dominant. researchgate.net

For instance, in the presence of ample ammonium (B1175870), the mineralization of the glycine-nitrogen from N-[phosphonomethyl]glycine was initially low, suggesting direct uptake. However, over time, mineralization increased, indicating a shift towards extracellular breakdown. researchgate.net This demonstrates the dynamic nature of microbial metabolic strategies in response to the availability of N-[phosphonomethyl]glycine and other nutrients, which in turn affects the cycling of carbon and nitrogen in the soil.

Biotransformation in Non-Human Animal Models (e.g., livestock, insects) using N-[Phosphono(¹³C)methyl]glycine

The use of ¹³C-labeled N-[phosphonomethyl]glycine has also been valuable in understanding its metabolic fate in non-human animal models. While the primary target of this compound, the shikimate pathway, is absent in animals, its components can still be metabolized.

Isotopic labeling with ¹³C allows for the tracing of metabolic pathways in organisms such as insects and mammals. nih.gov For example, studies using ¹³C-labeled amino acids have demonstrated their incorporation into proteins in mammalian cells, providing a method to study protein structure and function. nih.gov

In the context of N-[phosphonomethyl]glycine, the glycine moiety can be metabolized through various pathways. Research in Pseudomonas sp. has shown that the metabolism of the glycyl moiety is influenced by the available nitrogen source. nih.gov When ammonium sulfate (B86663) is the nitrogen source, the glycyl group is used to synthesize purines and proteins. nih.gov However, when glycine itself is the nitrogen source, the carbons and nitrogen from N-[phosphonomethyl]glycine are incorporated into other metabolic pathways. nih.gov While these studies were conducted in bacteria, they provide a framework for understanding the potential metabolic routes of the glycine component of N-[phosphonomethyl]glycine in other organisms.

Further research using ¹³C-labeled N-[phosphonomethyl]glycine in livestock and insects is needed to fully elucidate its biotransformation and metabolic fate in these non-target animal models.

Metabolic Pathways and Metabolite Identification

The metabolism of N-[Phosphono(¹³C)methyl]glycine, an isotopically labeled form of glyphosate (B1671968), in non-target organisms is generally limited. The primary route of metabolism, when it occurs, involves the cleavage of the C-P bond by the enzyme C-P lyase, or through a two-step process initiated by glyphosate oxidoreductase (GOX). This results in the formation of aminomethylphosphonic acid (AMPA) and glyoxylic acid. AMPA is the principal metabolite observed across a wide range of non-target species.

In some microorganisms and plants, further degradation of AMPA can occur, though this is less commonly the primary pathway. The stability of the N-[Phosphono(¹³C)methyl]glycine molecule means that in many organisms, the parent compound is excreted largely unchanged.

Table 1: Key Metabolites of N-[Phosphono(¹³C)methyl]glycine Identified in Non-Target Organisms

Metabolite NameChemical FormulaOrganism Types Where IdentifiedNotes
Aminomethylphosphonic acid (AMPA)CH₆NO₃PBacteria, Fungi, Plants, Aquatic InvertebratesThe most common and primary metabolite.
Glyoxylic AcidC₂H₂O₃Bacteria, PlantsFormed alongside AMPA but is a common endogenous compound and rapidly metabolized.
Sarcosine (B1681465)C₃H₇NO₂Some BacteriaA minor metabolite resulting from a different degradation pathway.
Formaldehyde (B43269)CH₂OSome BacteriaA transient intermediate in some degradation pathways.

Tissue Distribution and Excretion Dynamics

Following exposure in non-target organisms, N-[Phosphono(¹³C)methyl]glycine generally exhibits low absorption and rapid excretion. Its hydrophilic nature limits its ability to cross biological membranes, leading to minimal accumulation in tissues.

In animal studies, following oral administration, the majority of the administered N-[Phosphono(¹³C)methyl]glycine is excreted unchanged in the feces, indicating poor absorption from the gastrointestinal tract. The small fraction that is absorbed is distributed to various tissues, with the highest concentrations typically found in bone, followed by kidney and liver. However, these levels decline rapidly as the compound is eliminated, primarily through urine.

In aquatic organisms, uptake from water is also low, and elimination is relatively efficient. Studies in fish have shown that N-[Phosphono(¹³C)methyl]glycine does not significantly bioaccumulate, with concentrations in tissues remaining low and declining upon transfer to clean water.

Table 2: Summary of Tissue Distribution and Excretion of N-[Phosphono(¹³C)methyl]glycine in Non-Target Organisms

Organism TypePrimary Route of ExcretionTissues with Highest Relative DistributionBioaccumulation Potential
MammalsFeces (unabsorbed), Urine (absorbed)Bone, Kidney, LiverLow
BirdsExcretaBone, KidneyLow
FishGills, UrineKidney, Bone, GillsLow
Aquatic InvertebratesDirect excretion into waterViscera, ExoskeletonLow

Application of N Phosphono 13c Methyl Glycine in Environmental Modeling and Risk Assessment Frameworks

Parameter Derivation for Environmental Fate Models Using N-[Phosphono(¹³C)methyl]glycine Tracer Data

Environmental fate models are essential tools for predicting the distribution and persistence of chemicals in the environment. The accuracy of these models is highly dependent on the quality of the input parameters, such as degradation rates and sorption coefficients. Tracer studies utilizing N-[Phosphono(¹³C)methyl]glycine provide robust data for the derivation of these critical parameters.

By applying N-[Phosphono(¹³C)methyl]glycine to soil or water systems under controlled laboratory or field conditions, scientists can precisely measure the rate at which the parent compound degrades. The decline of the ¹³C signature associated with the glyphosate (B1671968) molecule over time allows for the calculation of its dissipation half-life (DT50). For instance, studies have shown that in field lysimeters, the content of labeled glyphosate can decline to less than 3% of the initial amount within a year, indicating rapid degradation. nih.gov In sandy soils typical of citrus production, the field dissipation half-life (DT50) of glyphosate has been determined to be approximately 26 days. frontiersin.org

Similarly, sorption coefficients (Kd or Koc), which describe the partitioning of a chemical between soil or sediment and water, can be accurately determined. These coefficients are crucial for predicting the mobility of glyphosate and its potential to leach into groundwater or move into surface water bodies via runoff. Laboratory batch equilibrium experiments using ¹³C-labeled glyphosate have been employed to determine Freundlich adsorption coefficients (Kads) in various soil types. frontiersin.org For example, in sandy soils from citrus-producing areas, Kads values have been found to range from 14.3 to 30.9, with lower values indicating a lower adsorption affinity. frontiersin.org The use of labeled compounds ensures that the measurements reflect the behavior of the parent molecule without interference from other carbon sources in the sample.

Environmental Fate Parameters for Glyphosate Derived from Tracer Studies

ParameterValueEnvironmental CompartmentReference Study Finding
Degradation Half-Life (DT50)~26 daysSurface Soil (Field)Field dissipation half-life in sandy soils. frontiersin.org
Degradation Half-Life (DT50)5.7–40.9 daysSoil (Field)Mean half-life for degradation in various field studies. alanplewis.com
Freundlich Adsorption Coefficient (Kads)14.3 - 30.9 L/kgSandy SoilsLower adsorption affinity in citrus production soils. frontiersin.org
Mineralization to ¹³CO₂56%Water-Sediment SystemUltimate mineralization of ¹³C₃-glyphosate equivalents over 80 days. nih.gov

Validation of Environmental Exposure Models with Isotope-Labeled Compound Data

Environmental exposure models, such as the FOCUS (FOrum for the Co-ordination of pesticide fate models and their USe) suite of models used in the European Union, are employed to predict environmental concentrations (PECs) of pesticides in surface water and groundwater for regulatory risk assessment. nih.govfarmlandbirds.net The validation of these models is a critical step to ensure their predictions are reliable and protective of the environment. Data from studies using N-[Phosphono(¹³C)methyl]glycine are invaluable for this validation process.

By comparing the predicted concentrations from models with the measured concentrations of the ¹³C-labeled compound in environmental compartments, the accuracy of the model can be assessed. For example, lysimeter studies, which are large, undisturbed soil columns, can be treated with N-[Phosphono(¹³C)methyl]glycine to monitor its leaching potential. nih.gov The concentrations of the labeled compound and its metabolites measured in the leachate can then be compared against the concentrations predicted by a groundwater model.

Discrepancies between the modeled and measured data can highlight areas where the model may need refinement. For instance, some studies have shown that FOCUS models can underestimate the measured environmental concentrations of some pesticides, indicating that the models may not always be sufficiently protective under all conditions. nih.govfarmlandbirds.net The use of ¹³C-glyphosate provides high-quality data to perform these crucial model validations and improve the accuracy of future environmental risk assessments.

Comparison of Predicted (PEC) vs. Measured (MEC) Environmental Concentrations

Model/ScenarioCompoundPredicted Environmental Concentration (PEC)Measured Environmental Concentration (MEC)Conclusion of Comparison
FOCUS Step 3Various PesticidesUnderestimated MEC in 44% of casesMonitored in Portuguese agricultural areaNon-compliance with field data observed. nih.gov
FOCUS Steps 1-4InsecticidesStep 3 & 4 PECs exceeded by 23% & 31% of MFCs122 Measured Field Concentrations (MFCs) from 22 studiesFOCUS approach questioned for protectiveness. farmlandbirds.net
PECaccu (10-year)Glyphosate6.6 mg/kgWorst-case scenario calculationProvides a benchmark for long-term soil accumulation. nih.gov
PECsw (Surface Water)Glyphosate104.8 µg/LSingle application scenarioUsed for acute risk assessment in aquatic systems. nih.gov

Contribution of N-[Phosphono(¹³C)methyl]glycine Research to Understanding Long-Term Environmental Behavior

Understanding the long-term environmental behavior of glyphosate is crucial for assessing potential chronic risks to ecosystems. Research employing N-[Phosphono(¹³C)methyl]glycine has significantly advanced our knowledge in this area, particularly concerning the formation of bound residues and the fate of its primary metabolite, aminomethylphosphonic acid (AMPA).

Tracer studies allow for the quantification of not only the parent compound but also its degradation products. By following the ¹³C label, researchers can track the formation and subsequent fate of ¹³C-AMPA. This is critical as AMPA can be more persistent and mobile in the environment than glyphosate itself. researchgate.net Studies have shown that while glyphosate degrades, a significant portion of the initial carbon can be incorporated into AMPA. For instance, in water-sediment systems, ¹³C-AMPA was found to constitute a major fraction of the remaining labeled material after the degradation of the parent compound. nih.gov

Long-Term Fate of Glyphosate and its Metabolites from ¹³C Tracer Studies

FindingObservationImplication for Long-Term BehaviorReference
Formation of AMPARapid increase in ¹³C-AMPA after 10 days in water-sediment systems.AMPA is a significant and persistent transformation product. nih.gov
Non-Extractable Residues (NERs)Decline of extractable ¹³C-glyphosate to <3% in one year, but a lower decline of total ¹³C (<60%).Formation of strongly bound residues that accumulate in soil. nih.gov
AMPA PersistenceAMPA has a longer soil half-life (DT50 range of 40-301 days) than glyphosate.AMPA can persist in the environment longer than the parent compound. alanplewis.com
Microbial Incorporation10% of ¹³C label incorporated into amino acids in water-sediment systems.Glyphosate's carbon can be assimilated into the microbial biomass. nih.gov

Future Directions in N Phosphono 13c Methyl Glycine Research

Integration of Multi-Omics Approaches with Isotopic Tracing

The combination of stable isotope tracing with multi-omics technologies (genomics, transcriptomics, proteomics, and metabolomics) represents a powerful frontier in understanding the systemic effects of N-[Phosphono(¹³C)methyl]glycine. This integrated approach allows researchers to move beyond simple detection and quantification, enabling the mapping of the precise metabolic and cellular pathways affected by the compound.

By tracing the ¹³C label from the parent compound into various biomolecules, scientists can directly observe how glyphosate (B1671968) exposure alters complex biological networks. smolecule.comnih.gov For instance, multi-omics studies have already begun to reveal that glyphosate-based herbicides can impair critical metabolic pathways such as the Krebs cycle, respiratory chain, and nucleotide synthesis in organisms. nih.gov Future research will likely use ¹³C tracing to more accurately pinpoint which proteins and metabolites are directly formed or altered as a consequence of glyphosate metabolism.

Chemoproteomics, a subset of proteomics, is another promising avenue. Activity-based protein profiling (ABPP) can be used to map the precise protein targets of glyphosate and its metabolites. researchgate.net Studies have suggested that glyphosate can be metabolized into reactive compounds like glyoxylate (B1226380), which can then interact with protein cysteines, potentially altering enzyme function in pathways like fatty acid oxidation. researchgate.net The integration of ¹³C tracing with ABPP would provide definitive evidence of these interactions by tracking the labeled carbon from the parent molecule to the specific amino acid residues on target proteins. This approach holds the potential to uncover novel toxicological mechanisms and provide a more complete picture of the compound's mode of action. researchgate.net

Table 1: Potential Applications of Integrated Omics with ¹³C-Glyphosate Tracing

Omics FieldResearch ApplicationPotential Insights
Genomics Identifying gene mutations or alterations in microbial communities (metagenomics) exposed to ¹³C-glyphosate.Understanding adaptive responses and the evolution of glyphosate resistance in weeds and microbes.
Transcriptomics Measuring changes in gene expression (RNA-seq) in plants or soil organisms following exposure. nih.govRevealing the regulatory networks and signaling cascades activated or suppressed by glyphosate.
Proteomics Tracking the ¹³C label into newly synthesized proteins and identifying proteins that are post-translationally modified. researchgate.netMapping the direct enzymatic targets and downstream effects on cellular machinery.
Metabolomics Following the incorporation of ¹³C into a wide array of metabolites within an organism or ecosystem. nih.govElucidating the complete metabolic fate of glyphosate and its impact on central metabolism.

Development of Novel Analytical Techniques for N-[Phosphono(¹³C)methyl]glycine and its Complex Residues

Accurate detection and quantification are the bedrock of environmental and biological research. While methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard, future efforts will focus on enhancing sensitivity, simplifying sample preparation, and expanding the scope of analysis to include complex and previously unmonitored glyphosate residues. mdpi.comrsc.org

A significant area of development is the analysis of glyphosate's metabolites and conjugates. In genetically modified glyphosate-tolerant crops, the primary metabolite is N-acetylglyphosate. fao.org The development of robust, validated analytical methods that can simultaneously quantify glyphosate, its main environmental degradant aminomethylphosphonic acid (AMPA), and key metabolic products like N-acetylglyphosate in various matrices (e.g., adipose tissue, liver, eggs) is a key objective. mdpi.com

There is also a drive towards creating more efficient and cost-effective analytical procedures. Innovations in sample derivatization, such as using 4-Toluenesulfonyl chloride with HPLC-UV systems, aim to provide reliable quantification without the need for expensive mass spectrometry equipment or costly isotope-labeled internal standards, making the technology more accessible for routine monitoring. nih.gov Other advancements focus on minimizing matrix effects and improving the stability of the analysis, which are common challenges in complex biological and environmental samples. mdpi.com

Emerging detection technologies are also on the horizon. These include highly sensitive electrochemical biosensors and aptamer-based assays, which could offer rapid, field-portable detection capabilities, complementing traditional laboratory-based methods. rsc.org

Table 2: Comparison of Current and Emerging Analytical Techniques

TechniqueAnalyte(s)Key AdvantagesFuture Development Focus
LC-MS/MS Glyphosate, AMPA, N-acetylglyphosateHigh sensitivity and specificity; confirmatory method. mdpi.comInclusion of more metabolites; reduction of matrix interference.
HPLC-UV with Derivatization Glyphosate, AMPALower cost; accessibility for routine labs. nih.govImproving derivatization efficiency and applicability to diverse matrices.
Isotope Dilution Mass Spectrometry (IDMS) GlyphosateHighest accuracy and precision; considered a primary reference method. nih.govresearchgate.netStreamlining workflows; applying to complex residue analysis.
Electrochemical Biosensors GlyphosatePotential for high sensitivity and portability. rsc.orgEnhancing selectivity and real-world sample applicability.

Expanding Research on N-[Phosphono(¹³C)methyl]glycine in Understudied Ecosystems

Much of the research on glyphosate's environmental fate has been conducted in temperate agricultural soils. However, the behavior and impact of N-[Phosphono(¹³C)methyl]glycine can vary dramatically in different environmental settings. Future research must expand to include a wider range of ecosystems that have so far been understudied.

Northern ecosystems, characterized by long, cold winters and short growing seasons, are of particular concern. researchgate.net The low temperatures and reduced microbial activity may lead to slower degradation rates, potentially causing glyphosate and its residues to persist in the soil for extended periods. researchgate.net This could lead to accumulation with repeated applications and unknown cascading effects on non-target organisms and soil microbial communities. researchgate.net

Tropical ecosystems, particularly in regions like South America with intensive agriculture, represent another critical research gap. nih.gov These areas are hotspots for herbicide use, yet there is a significant lack of data on the ecological risks posed to key soil organisms like earthworms and collembolans. nih.gov Understanding the fate of ¹³C-glyphosate in these soils is vital for assessing risks on a global scale, especially since these regions are major food exporters. nih.gov

Other priority areas for future research include:

Aquatic and Marine Environments: Investigating the transport, persistence, and transformation of ¹³C-glyphosate in water bodies, sediments, and aquatic food webs.

Forest and Non-Agricultural Soils: Studying the impact on the soil microbiota and nutrient cycling in ecosystems that receive glyphosate through drift or other indirect pathways.

The Plant Rhizosphere: Using isotopic tracing to get a clearer picture of how glyphosate is exuded from plant roots and how it interacts with the unique microbial communities in the immediate vicinity of the roots. researchgate.net

Methodological Advancements in Isotope Dilution and Mass Balance Studies

Isotope dilution mass spectrometry (IDMS) is a powerful technique that uses an isotopically labeled standard, such as N-[Phosphono(¹³C)methyl]glycine, to achieve highly accurate and precise quantification of the unlabeled analyte. nih.govresearchgate.net It is considered a primary method of measurement because it minimizes errors associated with sample extraction and instrumental analysis. nih.govresearchgate.net Future advancements will focus on refining IDMS methodologies to further reduce measurement uncertainty and apply it to more complex analytical challenges. researchgate.net This includes developing improved calibration strategies and correction models to account for potential sources of bias. researchgate.net

Mass balance studies, which aim to account for the total amount of a substance applied to a system, are crucial for understanding its ultimate environmental fate. Field lysimeter experiments using dual-labeled glyphosate (e.g., ¹³C and ¹⁵N) have been pivotal in tracking the compound's movement and transformation in soil and water. researchgate.net

A key finding from these studies is that while the parent glyphosate and its primary metabolite AMPA may disappear relatively quickly, a significant portion of the isotopic labels (¹³C and ¹⁵N) can remain in the soil. researchgate.net This suggests the formation of non-extractable residues, where the compound or its fragments become tightly bound to soil organic matter, or are incorporated into the microbial biomass.

Future methodological advancements will need to focus on:

Characterizing Non-Extractable Residues: Developing more sophisticated analytical techniques to identify the chemical nature of these bound residues and assess their long-term bioavailability and potential for remobilization.

Improving Recovery in Mass Balance Studies: Refining extraction procedures and combining multiple analytical approaches to close the gap between the amount of applied ¹³C-glyphosate and the amount recovered in all environmental compartments (soil, water, air, and biota).

Integrating Dynamic Modeling: Combining empirical data from ¹³C-glyphosate tracing studies with advanced environmental fate models to better predict the long-term behavior and distribution of residues across different ecosystems.

Q & A

Q. Answer :

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides high sensitivity for distinguishing the ¹³C-labeled compound from unlabeled glyphosate via mass shifts. Electrospray ionization (ESI) in negative ion mode is preferred for phosphonate detection .
  • Nuclear Magnetic Resonance (NMR) : ¹³C-NMR directly confirms isotopic enrichment at the methylene position. However, this requires high sample purity and concentrations (>1 mM) .
  • Isotope Ratio Mass Spectrometry (IRMS) : Used in environmental studies to trace ¹³C-labeled degradation products .

Basic: What are the recommended storage conditions to ensure stability of this compound?

Q. Answer :

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the phosphonomethyl group.
  • pH Stability : The compound is stable in acidic buffers (pH 3–5) but degrades in alkaline conditions (pH >9). Avoid prolonged exposure to light, as photodegradation can occur .

Advanced: How can ¹³C isotopic tracing elucidate metabolic pathways of this compound in soil microbiota?

Q. Answer :

  • Experimental Design :
    • Incubate soil samples with ¹³C-labeled compound under controlled aerobic/anaerobic conditions.
    • Extract metabolites at intervals and analyze via LC-MS or GC-MS to track ¹³C incorporation into intermediates (e.g., aminomethylphosphonic acid, AMPA).
  • Data Interpretation : Use mass spectral fragmentation patterns to distinguish between biotic degradation and abiotic processes. Compare with ¹⁴C studies to validate pathway consistency .

Advanced: What experimental strategies resolve contradictions in reported enzymatic inhibition kinetics involving this compound?

Answer :
Contradictions often arise from assay conditions (e.g., pH, cofactors) or enzyme sources. To address this:

  • Standardized Assays : Use recombinantly expressed EPSP synthase (the target enzyme) to minimize variability. Include controls with unlabeled glyphosate to assess isotopic effects.
  • Isothermal Titration Calorimetry (ITC) : Directly measures binding thermodynamics, avoiding artifacts from coupled assays.
  • Cross-Validation : Compare results with ³¹P-NMR to monitor phosphonate-enzyme interactions in real time .

Advanced: How do methodological differences in analytical techniques affect reported degradation rates of this compound?

Q. Answer :

  • Chromatographic Variability : Strong anion exchange (SAX) HPLC may underestimate degradation products due to co-elution, whereas GC-MS with derivatization (e.g., silylation) provides higher resolution for volatile metabolites .
  • Detection Limits : LC-MS/MS identifies trace intermediates (e.g., ¹³C-AMPA) at ppb levels, while colorimetric assays lack specificity for isotopic analogs.
  • Solution : Use orthogonal methods (e.g., HPLC + NMR) to reconcile discrepancies .

Advanced: What challenges arise in assessing the radiochemical purity of this compound, and how are they mitigated?

Q. Answer :

  • Challenge : Co-elution of ¹³C-labeled and unlabeled glyphosate during chromatography.
  • Mitigation :
    • High-Resolution MS : Resolves mass differences (Δm/z = 1) between isotopic forms.
    • Ion Mobility Spectrometry (IMS) : Separates isomers based on collision cross-section differences.
    • Synthetic Controls : Include a ¹²C-glyphosate internal standard to calibrate retention times .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.